molecular formula C14H20N2O3 B246077 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE

2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE

Cat. No.: B246077
M. Wt: 264.32 g/mol
InChI Key: TUUTZFMZRGSAEB-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(1-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a piperidinyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(1-piperidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-(1-piperidinyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE involves its interaction with specific molecular targets. The piperidinyl group is known to enhance the compound’s ability to interact with biological receptors, potentially modulating their activity. The methoxy groups may contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-(1-piperidinyl)benzamide is unique due to the presence of both methoxy and piperidinyl groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in chemical synthesis and its applicability in various research fields.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2,3-dimethoxy-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17)

InChI Key

TUUTZFMZRGSAEB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2

Origin of Product

United States

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